molecular formula C25H23N5O2S B3400089 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide CAS No. 1040654-11-2

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

Cat. No.: B3400089
CAS No.: 1040654-11-2
M. Wt: 457.5 g/mol
InChI Key: DAUWITQGMVNFSX-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl-acetamide bridge and a 4-cyanophenyl substituent. Its structural complexity arises from the pyrazolo-pyrazine core, which is substituted with a 2-butoxyphenyl group at the 2-position and an acetamide-linked 4-cyanophenyl moiety at the 4-sulfanyl position. Its synthesis likely involves condensation of pyrazolo-pyrazine intermediates with α-chloroacetamide derivatives, a method analogous to those described for related compounds .

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-2-3-14-32-23-7-5-4-6-20(23)21-15-22-25(27-12-13-30(22)29-21)33-17-24(31)28-19-10-8-18(16-26)9-11-19/h4-13,15H,2-3,14,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUWITQGMVNFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2SC_{25}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 446.6 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group via a sulfanyl (-S-) bridge. This unique arrangement may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC25H26N4O2S
Molecular Weight446.6 g/mol
CAS Number1040653-23-3

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : The pyrazolo[1,5-a]pyrazine moiety is known for its potential as a kinase inhibitor, which may be relevant in cancer therapy. Studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
  • Antimicrobial Properties : The sulfanyl group has been associated with antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity. Kinase inhibitors are particularly relevant in treating diseases such as cancer and inflammatory disorders .

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Kinase Inhibition : Given the structural similarities to known kinase inhibitors, this compound may interfere with cellular signaling pathways critical for cancer cell survival .
  • Antimicrobial Mechanism : The presence of the sulfanyl group may disrupt microbial cell wall synthesis or function, leading to cell death .
  • Receptor Interaction : Potential binding to adenosine receptors could influence various physiological processes, including inflammation and cell proliferation .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to This compound :

  • A study on related pyrazolo compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
  • Another investigation highlighted the antimicrobial efficacy of similar sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Pyrazolo-pyrimidines: For example, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () features a pyrazolo-pyrimidine core but lacks the sulfanyl-acetamide bridge.
  • Triazolo-pyrimidines : Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity. The substitution of a triazole ring for pyrazine in the target compound could alter binding affinity to biological targets, such as enzymes involved in plant growth regulation .
  • Acetamide Derivatives: N-(4-methoxyphenyl)acetamide () and N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () highlight the importance of the acetamide moiety in antimicrobial activity. The 4-cyanophenyl group in the target compound may confer stronger electron-withdrawing effects compared to methoxy or quinazolinyl groups, influencing receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-Butoxyphenyl, 4-cyanophenyl Hypothesized antimicrobial
Pyrazolo-pyrimidine () Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl Synthetic intermediate
Triazolo-pyrimidine () Triazolo[1,5-a]pyrimidine 5,7-Dimethyl, oxygenated acetamide Herbicidal
Acetamide Derivative () Benzodioxole-acetamide 4-Methoxyphenyl, sulfamoyl Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

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